molecular formula C21H21ClN2OS B4878649 1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(2-methylphenyl)piperazine

1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(2-methylphenyl)piperazine

Cat. No. B4878649
M. Wt: 384.9 g/mol
InChI Key: GIXZEEAAQXUWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(2-methylphenyl)piperazine is a chemical compound that has been of interest to scientific researchers due to its potential therapeutic applications. This compound is also known as Lu AA21004 and has been studied for its potential use in the treatment of various neuropsychiatric disorders.

Mechanism of Action

The mechanism of action of 1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(2-methylphenyl)piperazine involves its binding to serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors. This binding results in the modulation of serotonin signaling in the brain, which is believed to be involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(2-methylphenyl)piperazine are still being studied. However, it has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been shown to have a positive effect on cognitive function in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(2-methylphenyl)piperazine in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of serotonin in neuropsychiatric disorders. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for the study of 1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(2-methylphenyl)piperazine. One direction is the development of more selective compounds that target specific serotonin receptors. Another direction is the study of the long-term effects of this compound on the brain and behavior. Additionally, this compound could be studied in combination with other drugs to determine its potential use in combination therapy for neuropsychiatric disorders.

Scientific Research Applications

1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(2-methylphenyl)piperazine has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. This compound has been shown to have a high affinity for serotonin receptors, which are involved in the regulation of mood and behavior.

properties

IUPAC Name

(3-chloro-6-methyl-1-benzothiophen-2-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2OS/c1-14-7-8-16-18(13-14)26-20(19(16)22)21(25)24-11-9-23(10-12-24)17-6-4-3-5-15(17)2/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXZEEAAQXUWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCN(CC3)C4=CC=CC=C4C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-6-methyl-1-benzothiophen-2-yl)[4-(2-methylphenyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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